O-Tetrahydropyranyl Lubiprostone-d7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

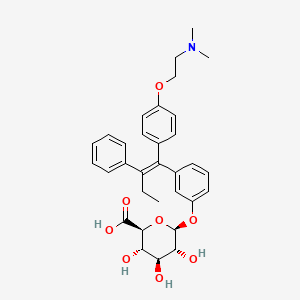

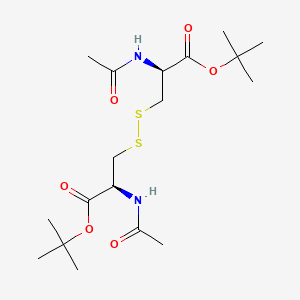

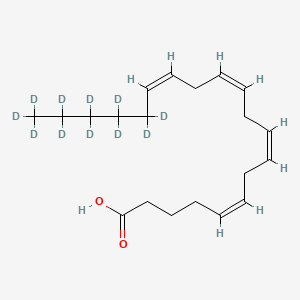

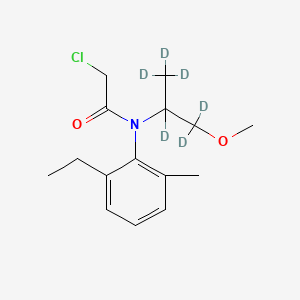

O-Tetrahydropyranyl Lubiprostone-d7 is an isotope labelled derivative of O-Tetrahydropyranyl Lubiprostone . It has a molecular formula of C25H33D7F2O6 and a molecular weight of 481.62 .

Molecular Structure Analysis

The molecular structure of O-Tetrahydropyranyl Lubiprostone-d7 consists of a complex arrangement of carbon, hydrogen, fluorine, and oxygen atoms . The exact structure can be represented by the SMILES string: CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)OC2CCCCO2)(F)F .Physical And Chemical Properties Analysis

O-Tetrahydropyranyl Lubiprostone-d7 is a yellow oil . It is soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate . It has a density of 1.1±0.1 g/cm3 and a boiling point of 596.0±50.0°C at 760 mmHg .作用機序

Safety and Hazards

将来の方向性

Stable isotopes of Lubiprostone, such as O-Tetrahydropyranyl Lubiprostone-d7, are used in clinical research to study the pharmacokinetics and pharmacodynamics of the drug . This information can help researchers better understand how the drug is absorbed, metabolized, and eliminated from the body, which can inform future drug development and dosing strategies .

特性

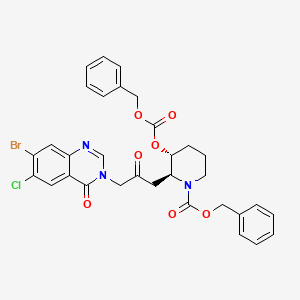

| { "Design of the Synthesis Pathway": "The synthesis pathway for O-Tetrahydropyranyl Lubiprostone-d7 involves the protection of Lubiprostone-d7 with tetrahydropyranyl (THP) group followed by deprotection to obtain the desired product.", "Starting Materials": [ "Lubiprostone-d7", "Tetrahydropyranyl chloride", "Potassium carbonate", "Methanol", "Dichloromethane", "Water" ], "Reaction": [ "Step 1: Dissolve Lubiprostone-d7 (1.0 g) in dry dichloromethane (10 mL) under nitrogen atmosphere.", "Step 2: Add tetrahydropyranyl chloride (1.2 g) and potassium carbonate (2.0 g) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Filter the reaction mixture and wash the solid with dichloromethane.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in methanol (10 mL) and add water (5 mL) to the solution.", "Step 7: Add 1N hydrochloric acid solution dropwise to the reaction mixture until the pH reaches 2.", "Step 8: Stir the reaction mixture at room temperature for 2 hours.", "Step 9: Extract the product with dichloromethane (3 x 10 mL) and combine the organic layers.", "Step 10: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 11: Concentrate the filtrate under reduced pressure to obtain the desired product, O-Tetrahydropyranyl Lubiprostone-d7." ] } | |

CAS番号 |

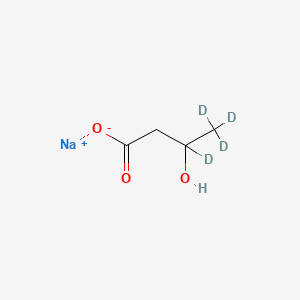

1246812-24-7 |

製品名 |

O-Tetrahydropyranyl Lubiprostone-d7 |

分子式 |

C25H40F2O6 |

分子量 |

481.629 |

IUPAC名 |

7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C25H40F2O6/c1-2-3-15-25(26,27)22(29)14-13-19-18(10-6-4-5-7-11-23(30)31)20(28)17-21(19)33-24-12-8-9-16-32-24/h18-19,21,24H,2-17H2,1H3,(H,30,31)/t18-,19-,21-,24?/m1/s1/i1D3,2D2,3D2 |

InChIキー |

KPXLSWFJVXGWOV-QKDWIZOESA-N |

SMILES |

CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)OC2CCCCO2)(F)F |

同義語 |

(11α)-16,16-Difluoro-9,15-dioxo-11-[(tetrahydro-2H-pyran-2-yl)oxy]prostan-1-oic Acid-d7; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)

![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)